

Analysis of intermolecular interactions in cryocrystallized 2,2,2-trifluoroacetophenone

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Compound of Interest

Compound Name: 2,2,2,3'-Tetrafluoroacetophenone

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An Analysis of Intermolecular Interactions in Cryocrystallized 2,2,2-Trifluoroacetophenone: A Comparative Guide

This guide provides a detailed analysis of the intermolecular interactions present in the crystal structure of 2,2,2-trifluoroacetophenone (TFAP), determined through in situ cryocrystallization. It offers a comparison with substituted analogs, presenting quantitative data from computational analyses to offer insights for researchers, scientists, and professionals in drug development and materials science.

Introduction to 2,2,2-Trifluoroacetophenone (TFAP)

2,2,2-Trifluoroacetophenone (TFAP) is a commercially available, fluorinated ketone that serves as a valuable organocatalyst and a building block in the synthesis of fluorinated polymers and pharmaceuticals. Understanding its solid-state structure is crucial for controlling crystallization processes and designing new materials. As TFAP is a liquid at room temperature, its crystal structure was determined using the specialized technique of in situ cryocrystallization. The analysis reveals a complex network of weak intermolecular interactions, including C—H \cdots F, C—H \cdots O, F \cdots F, and F \cdots O contacts, which collectively stabilize the crystal packing.

Experimental and Computational Protocols

The determination and analysis of the intermolecular interactions in TFAP involve a combination of experimental crystallography and theoretical calculations.

In Situ Cryocrystallization

Crystals of TFAP were obtained from the liquid state at low temperatures. The general procedure for in situ cryocrystallization is as follows:

- **Sample Mounting:** A small amount of the liquid sample is introduced into a capillary tube.
- **Controlled Cooling:** The sample is rapidly cooled using a stream of cold nitrogen gas until it freezes into a polycrystalline solid.
- **Crystal Growth:** A controlled annealing process is initiated by slightly increasing the temperature to just below the melting point, allowing a single crystal to grow from the polycrystalline mass.
- **Data Collection:** Once a suitable single crystal is formed, it is cooled to a stable low temperature (e.g., 100 K) for X-ray diffraction data collection.

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Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. The process involves:

- **Surface Generation:** A surface is generated around a molecule, defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules.
- **Property Mapping:** Various properties, such as d_{norm} (a normalized contact distance), shape index, and curvedness, are mapped onto this surface to highlight different types of intermolecular contacts. Red spots on a d_{norm} surface, for example, indicate close contacts that are shorter than the van der Waals radii sum, often corresponding to hydrogen bonds.
- **2D Fingerprint Plots:** The 3D surface is decomposed into 2D "fingerprint plots" that summarize the types of interactions and their relative contributions to the overall crystal

packing.

Intermolecular Interaction Energy Calculations

To quantify the strength of the interactions, intermolecular interaction energies were computed using the PIXEL method within the CLP (Crystal Lattice Program) software package.

- **Electron Density Calculation:** The molecular electron density for TFAP was calculated at the MP2/6-31G(d,p) level of theory.
- **Energy Partitioning:** The PIXEL method partitions the total interaction energy (E_{tot}) for specific molecular pairs into four physically meaningful components: Coulombic (E_{coul}), polarization (E_{pol}), dispersion (E_{disp}), and repulsion (E_{rep}).
- **Pair Analysis:** By analyzing the energies of different molecular pairs in the crystal lattice, the key stabilizing interactions can be identified and ranked by strength.

Analysis of Intermolecular Interactions in TFAP

The crystal structure of TFAP is stabilized by a variety of weak, non-covalent interactions, forming a layered arrangement of molecules.

Dominant Interaction Types

The crystal packing of TFAP is primarily governed by C—H \cdots F, C—H \cdots O, F \cdots F, and F \cdots O interactions, along with π – π stacking. Hirshfeld surface analysis provides a quantitative breakdown of the prevalence of these contacts.

Table 1: Percentage Contribution of Interatomic Contacts in TFAP

Interatomic Contact	Contribution (%)
H...F	37.4
H...H	19.0
H...O	8.4
C...H	7.6
F...F	6.9
F...O	4.0

Data sourced from Dey et al., 2018.

The data clearly shows that hydrogen-fluorine contacts are the most significant contributor to the crystal packing, highlighting the important role of the trifluoromethyl group in directing the supramolecular assembly.

Interaction Energies of Key Molecular Pairs

Energy calculations for the seven most stable molecular pairs reveal the specific contributions to the lattice energy. The strongest interactions are dominated by dispersion forces, characteristic of stacking and halogen-related contacts.

Table 2: Interaction Energies for Stabilizing Molecular Pairs in TFAP (kJ/mol)

Molecular Pair	E_coul	E_pol	E_disp	E_rep	E_tot	Primary Interactions Involved
I	-9.9	-4.2	-29.2	24.5	-18.8	π - π stacking, F...F
II	-8.4	-3.5	-27.1	24.5	-14.5	π - π stacking, F...C
III	-11.3	-3.8	-15.1	17.5	-12.7	Bifurcated F...O
IV	-11.7	-3.8	-12.9	17.2	-11.2	C—H...O, C—H...F
V	-7.6	-2.3	-8.9	11.5	-7.3	C—H...O, H...H
VI	-4.8	-1.9	-11.1	12.0	-5.8	Bifurcated C—H...F, F...F
VII	-3.4	-1.0	-3.6	4.3	-3.7	C—H...F

Data sourced from Dey et al., 2018. Energy terms are Coulombic (E_coul), polarization (E_pol), dispersion (E_disp), repulsion (E_rep), and total (E_tot).

The strongest interaction (Pair I, -18.8 kJ/mol) is primarily due to molecular stacking and a Type I F...F contact, with the dispersion component accounting for 78% of the stabilization. This underscores the importance of van der Waals forces in the packing of fluorinated aromatic molecules.

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Comparison with Substituted TFAP Analogs

The introduction of substituents onto the phenyl ring of TFAP significantly alters the crystal packing by modifying the molecule's electronic environment and introducing new potential interaction sites. A comparison reveals a shift in the dominant supramolecular motifs.

Table 3: Comparison of Crystal Packing in TFAP and Substituted Analogs

Compound	Key Distinguishing Interactions / Motifs	Resulting Supramolecular Assembly
TFAP (unsubstituted)	C—H...F, C—H...O, F...O, π - π stacking	Molecular sheets stabilized by a variety of weak interactions.
4-Fluoro TFAP	Bifurcated F...F contacts, C—H...F	Formation of a distinct F...F interaction chain.
4-Chloro TFAP	Cl...O halogen bond, F...F contacts	Presence of both halogen bonding and F...F chains.
4-Bromo TFAP	Br...O halogen bond, F...F contacts	Similar to the chloro analog, with Br...O halogen bonds.
3-Bromo TFAP	Centrosymmetric, dimeric F...F chain	A different F...F chain motif compared to para-substituted analogs.
3-Nitro TFAP	C—H...O(nitro), centrosymmetric F...F chain	Nitro group acts as a strong hydrogen bond acceptor.

Data sourced from Dey et al., 2018.

This comparison demonstrates that while TFAP itself relies on a diverse network of weak interactions, the introduction of halogen or nitro groups leads to more specific and often stronger interactions (like halogen bonds or contacts involving the nitro group) that dominate and redefine the crystal packing into distinct chain-like motifs.

Conclusion

The solid-state structure of 2,2,2-trifluoroacetophenone, elucidated by in situ cryocrystallography, is stabilized by a delicate balance of multiple weak intermolecular interactions. C—H···F contacts and dispersion-driven π – π stacking are the most significant contributors to the lattice energy. Comparative analysis with substituted analogs reveals that the supramolecular assembly is highly sensitive to functional group modification. While the packing in unsubstituted TFAP is diverse, halogenated and nitrated analogs exhibit more directed packing motifs, often driven by halogen bonding or strong hydrogen bond acceptors. These findings provide a quantitative and qualitative framework for understanding and predicting the crystal structures of fluorinated aromatic compounds, which is essential for the rational design of new pharmaceuticals and functional materials.

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